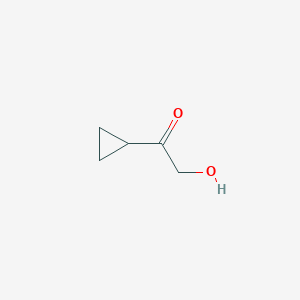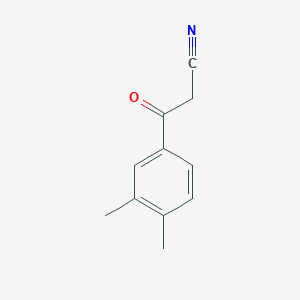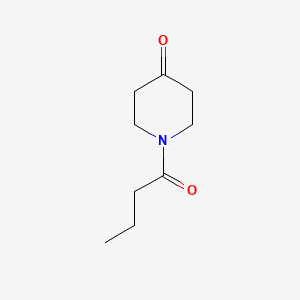
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” can be represented by the SMILES stringO=C(C)C1CCN(C(OC(C)(C)C)=O)CC1 . Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” is a solid substance . Its molecular weight is 227.30 .Aplicaciones Científicas De Investigación
Protein Degradation Research
The structure of Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate makes it suitable for designing proteolysis-targeting chimera (PROTAC) molecules . PROTACs are an emerging class of therapeutic agents that target specific proteins for degradation, offering a novel approach to treating diseases.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid used for pain management, and its analogues have been implicated in the opioid crisis in North America .
Mode of Action
As a precursor, Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate does not have a direct mode of action. Instead, it is used in the synthesis of fentanyl and its analogues, which act by binding to the body’s opioid receptors, particularly the mu-opioid receptors. This binding inhibits the transmission of pain signals in the central nervous system .
Biochemical Pathways
They mimic endorphins, the body’s natural painkillers, by binding to opioid receptors and triggering the release of dopamine, a neurotransmitter associated with feelings of pleasure and reward .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate are not well-studied, as it is primarily used as a precursor in drug synthesis. The pharmacokinetics of the resulting drugs, such as fentanyl, are better understood. Fentanyl is rapidly absorbed and distributed in the body, and it is metabolized in the liver .
Result of Action
They can also cause side effects like respiratory depression, nausea, and dependence .
Propiedades
IUPAC Name |
tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(20)15-6-5-7-16(12-15)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMXQHBQZSDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)





![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

